Tyraminium

Descripción general

Descripción

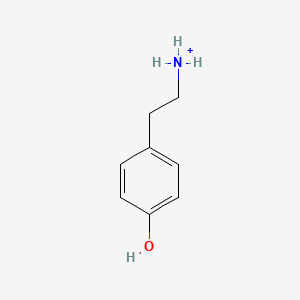

Tyraminium is an ammonium ion that is the conjugate acid of tyramine; major species at pH 7.3. It has a role as a neurotransmitter and a human metabolite. It is a monoamine molecular messenger and an ammonium ion derivative. It is a conjugate acid of a tyramine.

This compound, also known as tyramine or this compound cation, belongs to the class of organic compounds known as phenethylamines. Phenethylamines are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine.

An indirect sympathomimetic that occurs naturally in cheese and other foods. Tyramine does not directly activate adrenergic receptors, but it can serve as a substrate for adrenergic uptake systems and MONOAMINE OXIDASE to prolong the actions of adrenergic transmitters. It also provokes transmitter release from adrenergic terminals and may be a neurotransmitter in some invertebrate nervous systems.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Neuropharmacology

Tyraminium has been studied for its effects on neurotransmitter systems. Research indicates that it can induce dynamic remodeling of RNA granules in neurons, which is crucial for synaptic plasticity and memory formation. For instance, studies have shown that this compound treatment leads to reversible changes in the partitioning of RNA-binding proteins within neuronal granules, suggesting its potential as a modulator of neuronal function .

1.2 Cardiovascular Research

This compound's role in vasodilation has been documented, particularly in studies examining its interaction with dopamine pathways. It has been observed that this compound can induce vasodilation through mechanisms that may involve dopamine release or conversion from tyramine. This highlights its potential implications for understanding cardiovascular responses and developing treatments for related disorders .

Material Science

2.1 Co-crystallization Studies

This compound plays a significant role in co-crystallization processes, particularly in the formation of colored salts. Research has demonstrated that this compound can interact with various compounds to produce distinct color changes due to proton transfer and electron density redistribution. This property is valuable for developing materials with specific optical characteristics .

| Compound | Color Produced | Mechanism |

|---|---|---|

| This compound + VA | Red/Violet | Proton transfer and electron density shift |

| This compound + Amino Acids | Varied colors | Intermolecular interactions |

Biological Applications

3.1 Insecticidal Activity

Recent studies have investigated the binding mechanisms of this compound-related compounds in pest control applications. The binding affinity of this compound derivatives to specific receptors in pests like Sitophilus oryzae suggests their potential use as insecticides. Computational modeling techniques such as molecular docking have been employed to identify effective compounds that could replace traditional insecticides .

3.2 Alzheimer's Disease Research

This compound has been implicated in studies exploring its synergistic effects with amyloid beta peptides, which are associated with Alzheimer's disease pathology. Research indicates that this compound may exacerbate oxidative stress when combined with amyloid beta, suggesting a dual role as both a potential therapeutic target and a compound to be managed in treatment strategies .

Case Studies

4.1 Case Study: this compound in Neuropharmacology

A study published in Nature demonstrated the effects of this compound on RNP granule dynamics in brain explants. The results indicated that this compound treatment led to significant changes in granule morphology and protein localization over time, emphasizing its potential as a research tool for studying neuronal behavior and plasticity.

4.2 Case Study: this compound as an Insecticide

In agricultural research, this compound derivatives were evaluated for their effectiveness against Sitophilus oryzae. The study utilized funnel metadynamics simulations to assess binding interactions with target receptors, revealing promising candidates for development into eco-friendly insecticides.

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)ethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGWFCGJZKJUFP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC[NH3+])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.